molecular formula C10H16N2O5S B8221067 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate

2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate

Cat. No.: B8221067
M. Wt: 276.31 g/mol
InChI Key: VKFPGOYJXQGDCU-UHFFFAOYSA-N
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Description

2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate is an organic compound with the molecular formula C10H18N2O6S . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a sulfate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate typically involves the reaction of 4-aminophenol with ethylene oxide, followed by sulfonation with sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and specific reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted hydroxyethyl compounds .

Scientific Research Applications

2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its binding to target molecules, leading to various biological effects. The sulfate group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-((4-Aminophenyl)azanediyl)diethanol sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-17-18(14,15)16/h1-4,13H,5-8,11H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPGOYJXQGDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(CCO)CCOS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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